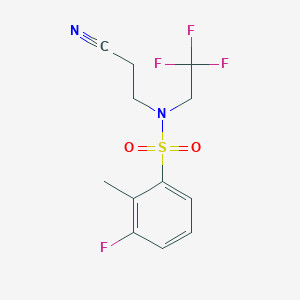![molecular formula C16H26N2O3S B7633935 2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ETPA and has been synthesized using various methods.
科学研究应用
ETPA has been extensively studied in scientific research due to its potential applications in various fields. Some of the most notable applications of ETPA include its use as a fluorescent probe for imaging and detection of cancer cells, its use as a potential therapeutic agent for the treatment of cancer, and its use as a potential inhibitor of enzymes involved in the biosynthesis of lipids.
作用机制
The mechanism of action of ETPA is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the biosynthesis of lipids. ETPA has been shown to inhibit the activity of acyl-CoA: cholesterol acyltransferase (ACAT), an enzyme involved in the biosynthesis of cholesterol esters. ETPA has also been shown to inhibit the activity of stearoyl-CoA desaturase (SCD), an enzyme involved in the biosynthesis of monounsaturated fatty acids.
Biochemical and Physiological Effects:
ETPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ETPA inhibits the proliferation of cancer cells and induces apoptosis. ETPA has also been shown to reduce the biosynthesis of cholesterol esters and monounsaturated fatty acids in cells. In vivo studies have shown that ETPA reduces the growth of tumors in mice.
实验室实验的优点和局限性
One of the main advantages of using ETPA in lab experiments is its high yield and purity. ETPA is also relatively easy to synthesize using various methods. However, one limitation of using ETPA in lab experiments is its potential toxicity. ETPA has been shown to induce cytotoxicity in some cell types, and its long-term effects on human health are not fully understood.
未来方向
There are several future directions for the scientific research of ETPA. One potential direction is the development of ETPA-based fluorescent probes for imaging and detection of cancer cells. Another potential direction is the development of ETPA-based therapeutic agents for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of ETPA and its potential applications in various fields.
合成方法
ETPA can be synthesized using various methods, including the reaction of 2-ethylsulfonyl chloride with N-[2-(3-methylmorpholin-4-yl)propyl]aniline. Another method involves the reaction of N-[2-(3-methylmorpholin-4-yl)propyl]aniline with 2-ethylsulfonyl chloride in the presence of a catalyst. The yield of ETPA using these methods is high, and the purity can be improved through recrystallization.
属性
IUPAC Name |
2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-22(19,20)16-8-6-5-7-15(16)17-11-13(2)18-9-10-21-12-14(18)3/h5-8,13-14,17H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGBXWQJNYMMHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC(C)N2CCOCC2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,3,3-tetramethyl-N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]cyclopropane-1-carboxamide](/img/structure/B7633868.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7633874.png)
![1-[(1-Benzylpiperidin-2-yl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7633878.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)


![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)
![N-cyclopropyl-2-[4-(8-fluoroquinolin-4-yl)piperazin-1-yl]propanamide](/img/structure/B7633926.png)
![1-[5-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B7633929.png)

![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)